molecular formula C7H14O2S B14289851 Cyclohexyl methanesulfinate CAS No. 116544-91-3

Cyclohexyl methanesulfinate

Cat. No.: B14289851
CAS No.: 116544-91-3
M. Wt: 162.25 g/mol
InChI Key: UYXKOGPKSZSLHL-UHFFFAOYSA-N
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Description

Cyclohexyl methanesulfinate is an organic compound that belongs to the class of sulfinates It is characterized by the presence of a cyclohexyl group attached to a methanesulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with methanesulfinyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexyl methanesulfonate.

    Reduction: Reduction reactions can convert it back to cyclohexanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfinate group acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Cyclohexyl methanesulfonate.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl methanesulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of sulfonate esters and other sulfur-containing compounds.

    Biology: It can be used in the study of enzyme mechanisms involving sulfinates and sulfonates.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl methanesulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfinate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where this compound serves as a versatile intermediate.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl methanesulfonate: Similar structure but with a sulfonate group instead of a sulfinate group.

    Cyclohexyl sulfinate: Lacks the methanesulfinate moiety.

    Cyclohexyl sulfonate: Contains a sulfonate group.

Uniqueness

Cyclohexyl methanesulfinate is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

116544-91-3

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

cyclohexyl methanesulfinate

InChI

InChI=1S/C7H14O2S/c1-10(8)9-7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

UYXKOGPKSZSLHL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)OC1CCCCC1

Origin of Product

United States

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